4-Isopropylbenzoic acid
Overview
Description
Cuminic acid, also known as p-isopropylbenzoic acid, is a naturally occurring compound found in the seeds of Cuminum cyminum L. (cumin). It belongs to the benzoic acid chemical class and is known for its various biological activities, including antifungal and insecticidal properties . The molecular formula of cuminic acid is C10H12O2, and it appears as a white crystalline powder at room temperature .
Mechanism of Action
- Primary Targets : 4-Isopropylbenzoic acid is an aromatic monoterpenoid isolated from the stem bark of Bridelia retusa . While specific protein targets are not extensively documented, it exhibits antifungal activities.
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
4-Isopropylbenzoic acid plays a significant role in biochemical reactions, particularly as a reversible and uncompetitive inhibitor of mushroom tyrosinase . This enzyme is crucial in the biosynthesis of melanin, and the inhibition by this compound can affect pigmentation processes. Additionally, this compound interacts with various proteins and enzymes involved in metabolic pathways, including those related to the synthesis of triorganotin carboxylates . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.
Cellular Effects
This compound has been shown to exhibit antifungal activities, making it a valuable compound in combating fungal infections . In cellular processes, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the development of cumate-inducible promoters for gene expression studies in bacteria such as Pseudomonas aeruginosa . These promoters allow for graded and homogenous gene expression, demonstrating the compound’s impact on cellular function and genetic regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like mushroom tyrosinase . By acting as a reversible and uncompetitive inhibitor, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin precursors. This inhibition mechanism is crucial for understanding the compound’s effects on pigmentation and its potential therapeutic applications. Additionally, this compound may influence gene expression by modulating the activity of inducible promoters in bacterial systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound can maintain its inhibitory activity over extended periods, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its antifungal and enzyme inhibitory activities without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including irritation to the skin, eyes, and respiratory tract . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of aromatic compounds and monoterpenoids . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of triorganotin carboxylates, which are characterized by spectroscopic and thermal techniques . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in alcohol and ether facilitates its movement across cellular membranes, allowing it to reach its target sites. Additionally, this compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s ability to interact with enzymes and proteins within these compartments can affect its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: Cuminic acid can be synthesized through several methods:
Oxidation of Beta-Pinene: This method involves oxidizing beta-pinene with an oxidant to obtain nopinic acid, followed by dehydration and ring-opening to produce cuminic acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of isopropylbenzene (cumene) using acetyl chloride and aluminum chloride as catalysts, followed by oxidation to yield cuminic acid.
Oxidation of p-Isopropyltoluene: This method uses cobalt acetate as a catalyst in acetic anhydride solvent to oxidize p-isopropyltoluene, resulting in cuminic acid.
Industrial Production Methods: Industrial production of cuminic acid typically involves the oxidation of p-isopropyltoluene due to its higher yield and cost-effectiveness. The reaction is carried out in the presence of cobalt acetate as a catalyst and acetic anhydride as a solvent .
Chemical Reactions Analysis
Types of Reactions: Cuminic acid undergoes various chemical reactions, including:
Oxidation: Cuminic acid can be oxidized to form p-isopropylbenzoic acid derivatives.
Reduction: Reduction of cuminic acid can yield p-isopropylbenzyl alcohol.
Substitution: The aromatic ring of cuminic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Oxidation: p-Isopropylbenzoic acid derivatives.
Reduction: p-Isopropylbenzyl alcohol.
Substitution: Nitro and halogenated derivatives of cuminic acid.
Scientific Research Applications
Cuminic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Cuminic acid is compared with other benzoic acid derivatives, such as:
Cinnamic Acid: Known for its antimicrobial properties, cinnamic acid differs from cuminic acid in its structure and specific biological activities.
Gallic Acid: Exhibits strong antioxidant properties but lacks the specific antifungal activity of cuminic acid.
Uniqueness of Cuminic Acid: Cuminic acid’s unique combination of antifungal activity and ability to enhance plant defense mechanisms sets it apart from other similar compounds.
Properties
IUPAC Name |
4-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMXAIVXVKGGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060210 | |
Record name | 4-Isopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Isopropylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.151 mg/mL at 25 °C | |
Record name | 4-Isopropylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
536-66-3 | |
Record name | 4-Isopropylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cumic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536663 | |
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Record name | 4-Isopropylbenzoic acid | |
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Record name | 4-Isopropylbenzoic acid | |
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Record name | Benzoic acid, 4-(1-methylethyl)- | |
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Record name | 4-Isopropylbenzoic acid | |
Source | EPA DSSTox | |
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Record name | 4-isopropylbenzoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.858 | |
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Record name | CUMIC ACID | |
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Record name | 4-Isopropylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
Record name | 4-Isopropylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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